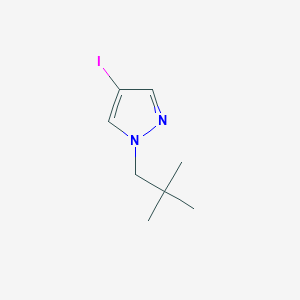
N2-异丁酰-2'-O-甲基鸟苷
概述
描述
N2-Isobutyryl-2’-O-methylguanosine is a modified nucleoside with the chemical formula C15H21N5O6 and a molecular weight of 367.36 g/mol . This compound is known for its high purity and quality, making it suitable for various research applications. It has antiviral and anticancer properties and can be used as an activator for DNA synthesis .
科学研究应用
N2-异丁酰-2’-O-甲基鸟苷具有广泛的科学研究应用,包括:
化学: 用作合成寡核苷酸和其他核酸衍生物的构建块。
生物学: 作为DNA合成的激活剂,用于涉及DNA复制和修复的研究。
医学: 具有抗病毒和抗癌特性,使其成为潜在的药物开发候选者。
作用机制
N2-异丁酰-2’-O-甲基鸟苷的作用机制涉及其整合到DNA中,在那里它充当嘌呤核苷类似物。这种整合抑制DNA合成并在癌细胞中诱导凋亡。 该化合物靶向参与细胞生长和增殖的特定分子途径,从而导致其抗肿瘤作用 。
生化分析
Biochemical Properties
N2-Isobutyryl-2’-O-methyl-guanosine plays a crucial role in various biochemical reactions, particularly in the inhibition of DNA synthesis and the induction of apoptosis. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine interacts with proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . These interactions highlight the compound’s potential as an antineoplastic agent.
Cellular Effects
N2-Isobutyryl-2’-O-methyl-guanosine exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways . This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, N2-Isobutyryl-2’-O-methyl-guanosine influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These cellular effects contribute to its potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of N2-Isobutyryl-2’-O-methyl-guanosine involves several key processes. At the molecular level, this compound binds to DNA and RNA, interfering with their synthesis and function . It inhibits the activity of DNA polymerase and ribonucleotide reductase, leading to the disruption of DNA replication and repair . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine induces apoptosis by activating caspases and other apoptotic proteins . These molecular interactions underscore the compound’s potential as an antineoplastic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Isobutyryl-2’-O-methyl-guanosine have been observed to change over time. The compound exhibits good stability under various conditions, with minimal degradation over extended periods . Long-term studies have shown that N2-Isobutyryl-2’-O-methyl-guanosine maintains its biological activity and continues to induce apoptosis in cancer cells . These findings suggest that the compound is suitable for long-term use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N2-Isobutyryl-2’-O-methyl-guanosine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, N2-Isobutyryl-2’-O-methyl-guanosine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
N2-Isobutyryl-2’-O-methyl-guanosine is involved in several metabolic pathways, primarily related to nucleoside metabolism. The compound is metabolized by enzymes such as nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites . These metabolites further interact with various biomolecules, affecting metabolic flux and metabolite levels . The involvement of N2-Isobutyryl-2’-O-methyl-guanosine in these pathways underscores its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, N2-Isobutyryl-2’-O-methyl-guanosine is transported and distributed through specific transporters and binding proteins. The compound is taken up by nucleoside transporters, which facilitate its entry into cells . Once inside, N2-Isobutyryl-2’-O-methyl-guanosine interacts with binding proteins that regulate its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
N2-Isobutyryl-2’-O-methyl-guanosine exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, N2-Isobutyryl-2’-O-methyl-guanosine is found in the cytoplasm, where it interacts with various proteins and enzymes involved in cellular processes . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .
准备方法
合成路线和反应条件
N2-异丁酰-2’-O-甲基鸟苷的合成涉及鸟苷分子的保护,然后进行甲基化和异丁酰化。该过程通常从使用合适的保护基团保护鸟苷的2'-羟基开始。接下来是2'-羟基的甲基化,形成2'-O-甲基鸟苷。 最后一步是N2位的异丁酰化,生成N2-异丁酰-2’-O-甲基鸟苷 。
工业生产方法
N2-异丁酰-2’-O-甲基鸟苷的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稠度和质量。 该化合物通常以固体形式生产,并储存在低温下以保持其稳定性 。
化学反应分析
反应类型
N2-异丁酰-2’-O-甲基鸟苷会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用叠氮化钠和硫醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化的核苷衍生物,而取代反应可以产生各种修饰的核苷 。
相似化合物的比较
N2-异丁酰-2’-O-甲基鸟苷由于其在N2和2'-O位点的特定修饰而独一无二。类似的化合物包括:
2’-O-甲基鸟苷: 在N2位缺乏异丁酰基。
N2-异丁酰鸟苷: 在2'-O位缺乏甲基。
2'-O-甲基-N2-异丁酰鸟苷: 另一种具有相似特性但结构修饰不同的修饰核苷
这些化合物与N2-异丁酰-2’-O-甲基鸟苷共享某些特性,但它们的特定化学修饰不同,导致它们的生物活性及其应用存在差异。
属性
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPULCYXEYODQOG-AKAIJSEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
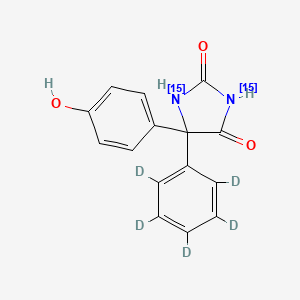

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)
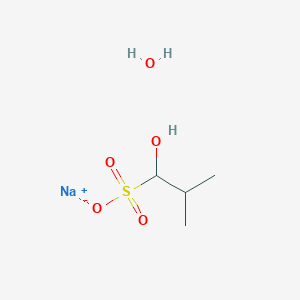
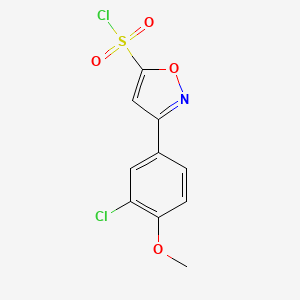
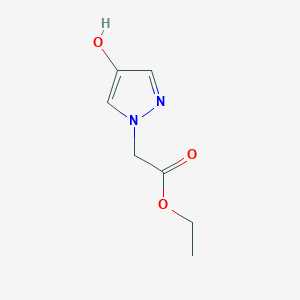
![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)
![2-[(Thiophen-3-yl)methylidene]butanal](/img/structure/B1459883.png)


![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459890.png)
